2-(Octylcarbamoyl)benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octylcarbamoyl)benzoic acid typically involves the reaction of benzoic acid with octylamine. The process can be carried out through a condensation reaction where benzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl2). The resulting benzoyl chloride is then reacted with octylamine to form the desired product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
Catalyst: None required
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
2-(Octylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form benzoic acid derivatives.
Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acidic conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like halogens can be introduced.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium
Reduction: H2 with a metal catalyst (e.g., Pd/C) or metals like zinc in hydrochloric acid
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3)
Major Products
Oxidation: Benzoic acid derivatives
Reduction: Reduced forms of the compound, such as the corresponding amine
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
2-(Octylcarbamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 2-(Octylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes.
Comparison with Similar Compounds
2-(Octylcarbamoyl)benzoic acid can be compared with other benzoic acid derivatives, such as:
2-(Octylsulphanyl)benzoic acid: Similar in structure but contains a sulphanyl group instead of a carbamoyl group.
Para-hydroxybenzoic acid: Contains a hydroxyl group at the para position, differing in its functional group and position.
3,4-Dihydroxybenzoic acid: Contains two hydroxyl groups, providing different chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional group (octylcarbamoyl) and its position on the benzene ring, which imparts distinct chemical and physical properties compared to other benzoic acid derivatives.
Properties
CAS No. |
6292-95-1 |
---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
2-(octylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C16H23NO3/c1-2-3-4-5-6-9-12-17-15(18)13-10-7-8-11-14(13)16(19)20/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
NRHPZGCFLLISEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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